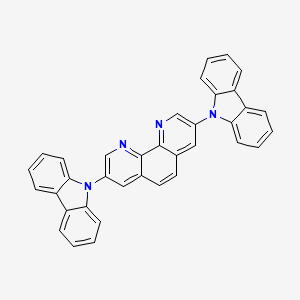

3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline

Descripción general

Descripción

Carbazole derivatives are a class of compounds that have been widely studied due to their interesting properties . They are often used in the field of organic light-emitting diodes (OLEDs) and other electronic devices .

Synthesis Analysis

The synthesis of similar compounds often involves the integration of a typical moiety with a conventional host . For example, a new AIEgen of TPP-mCP was designed and synthesized by integrating a typical AIE moiety of tetraphenylpyrazine (TPP) with a conventional host of 1,3-di(9H-carbazol-9-yl)benzene (mCP) .Molecular Structure Analysis

The molecular structure of these compounds often includes a central biphenyl with two carbazole units . The meta-linkage in these compounds limits conjugation to the central biphenyl, preventing excimer formation and thus resulting in a higher triplet energy .Chemical Reactions Analysis

The chemical reactions involving these compounds are often related to their use in electronic devices . For example, in the fabrication of OLEDs, these compounds can be used to form exciplexes with electron acceptors .Physical And Chemical Properties Analysis

These compounds exhibit better thermal and conformational stability, carrier capacity, and higher emission efficiency in the film state than other compounds . They also have a high triplet energy .Aplicaciones Científicas De Investigación

Aggregation-Induced Phosphorescent Emission (AIPE) and Organic Vapor Sensing : A cationic iridium(III) complex with 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline showed AIPE activity in the solid state, high photoluminescent quantum yield, good film-forming ability, and thermal stability. It has potential applications in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).

Photoluminescence Quantum Yields (PLQYs) Improvement : Another study reported that functionalizing cationic Ir(III) complexes with this compound led to a significant improvement in PLQYs. This is attributed to reduced intermolecular interactions, indicating potential for use in light-emitting electrochemical cells (Shan et al., 2012).

Electrochemical and Spectroscopic Characterization : Research on derivatives of this compound, including electrochemical properties, highlighted their potential in various applications due to unique electronic and structural features (Nycz et al., 2019).

Lead Ion Detection : A study used a this compound-based compound to modify glassy carbon electrodes, demonstrating high sensitivity and selectivity for detecting lead ions in water samples (Changyin et al., 2015).

Phosphorescent OLEDs : A novel molecule containing this compound was synthesized for use in organic light-emitting devices (OLEDs), showing a maximum luminance of 7000 cd/m^2 (Ge et al., 2008).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of these compounds could involve the design of more effective hosts by decorating conventional ones with AIE units . This could potentially promote the development of OLEDs . Another direction could be the development of small molecules for solution-processable OLEDs .

Propiedades

IUPAC Name |

3,8-di(carbazol-9-yl)-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N4/c1-5-13-31-27(9-1)28-10-2-6-14-32(28)39(31)25-19-23-17-18-24-20-26(22-38-36(24)35(23)37-21-25)40-33-15-7-3-11-29(33)30-12-4-8-16-34(30)40/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAGMMCQENYLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478539 | |

| Record name | 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796847-41-1 | |

| Record name | 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

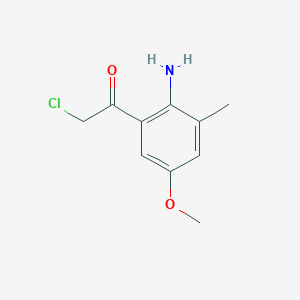

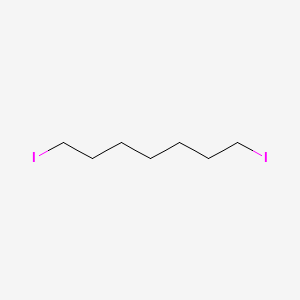

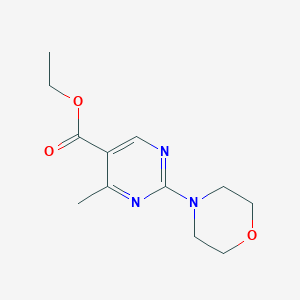

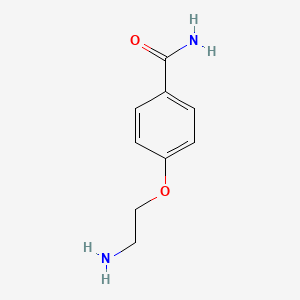

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.